N-Methylmorphinan
Description
Historical Context of N-Methylmorphinan Discovery and Early Research
The journey to understanding and synthesizing this compound is deeply intertwined with the history of morphine. Morphine, first isolated from opium in the early 19th century, presented a complex structural puzzle that took over a century to solve. acs.orgsoton.ac.uk The correct structure of morphine was proposed in 1925 by Gulland and Robinson, and its first total synthesis was achieved by Gates and Tschudi in 1956. nih.gov
A pivotal moment in the history of morphinan (B1239233) chemistry was the work of Rudolf Grewe. In 1946, Grewe reported a groundbreaking synthesis of the morphinan skeleton, the fundamental ring system of morphine. acs.orgunodc.org This method, now known as the Grewe cyclization, was a significant achievement as it provided a rational pathway to the core structure of morphine and its analogues. acs.orgjuniperpublishers.comnih.gov Grewe's synthesis of this compound represented the creation of the basic ring structure of morphine, albeit without all of its peripheral groups. duke.edu This was a crucial step towards the total synthesis of morphine and opened the door for the creation of numerous synthetic analogues. acs.orgsoton.ac.uk
Following Grewe's work, in 1949, Schnider and Grüssner synthesized 3-hydroxy-N-methylmorphinan, moving a step closer to the structure of morphine itself. duke.edu This compound, known as racemorphan, demonstrated potent analgesic properties. duke.edu These early synthetic achievements not only confirmed the proposed structure of morphine but also initiated the era of synthetic opioid research, aimed at developing new analgesics. soton.ac.ukduke.edu
Significance of the this compound Scaffold in Opioid Receptor Ligand Design
The this compound scaffold is of paramount importance in the design of ligands that interact with opioid receptors. mdpi.comnih.govd-nb.info This rigid, polycyclic structure provides a specific three-dimensional framework that is recognized by these receptors, particularly the mu-opioid receptor (MOR), which is the primary target for many potent analgesics. nih.govmdpi.comresearchgate.net The physiological effects of morphinans are largely attributed to the aromatic A ring, the nitrogen-containing D ring, and the bridge connecting them. wikipedia.org
The versatility of the this compound skeleton allows for systematic chemical modifications at various positions, leading to a wide range of pharmacological activities. mdpi.comresearchgate.netresearchgate.net Researchers have extensively explored structure-activity relationships (SAR) by modifying different parts of the molecule, such as:
Position 3: Etherification of the phenolic hydroxyl group at this position generally results in compounds with reduced analgesic potency but improved oral bioavailability. akjournals.com
Position 5: Introduction of substituents at this position can influence functional activity by affecting interactions with opioid receptors. nih.govacs.org
Position 6: This position is one of the most manipulated sites on the this compound scaffold. d-nb.inforesearchgate.net Modifications here, such as the introduction of a carbonyl group or acrylonitrile (B1666552) substructures, have been shown to play a key role in receptor binding, efficacy, and signaling. d-nb.inforesearchgate.netresearchgate.net For instance, the removal of the 6-keto group in certain this compound-6-ones does not significantly impact their agonist potency at the MOR. mdpi.comacs.org
Position 14: Functionalizing this position has opened new avenues for drug discovery. nih.govacs.org The introduction of a hydroxyl or methoxy (B1213986) group at position 14 can significantly enhance binding affinity and agonist potency at the MOR. nih.govmdpi.comacs.org For example, 14-O-methyloxymorphone was reported to have a 40-fold higher antinociceptive potency than oxymorphone. nih.gov
Nitrogen at Position 17: The N-methyl group is a defining feature of this class. However, replacing it with other substituents can dramatically alter the pharmacological profile. For example, substituting the methyl group with larger groups like N-allyl or N-cyclopropylmethyl can convert an agonist into an antagonist, such as naloxone (B1662785) and naltrexone (B1662487). mdpi.comwikipedia.org
These extensive SAR studies have led to the development of a diverse library of this compound derivatives with varying potencies and selectivities for different opioid receptor subtypes (mu, delta, and kappa). mdpi.comakjournals.com This has been instrumental in the quest for safer analgesics with fewer side effects. mdpi.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
3882-38-0 |
|---|---|
Molecular Formula |
C17H23N |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene |
InChI |
InChI=1S/C17H23N/c1-18-11-10-17-9-5-4-8-15(17)16(18)12-13-6-2-3-7-14(13)17/h2-3,6-7,15-16H,4-5,8-12H2,1H3/t15-,16+,17-/m0/s1 |
InChI Key |
IHBSVVZENGBQDY-BBWFWOEESA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=CC=CC=C34 |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=CC=CC=C34 |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=CC=CC=C34 |
Other CAS No. |
3882-38-0 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Methylmorphinan
Classical and Contemporary Approaches to N-Methylmorphinan Skeleton Synthesis
A pivotal reaction in many syntheses of the morphinan (B1239233) nucleus is the Grewe cyclization. acs.orgcdnsciencepub.comacs.org This acid-catalyzed intramolecular cyclization of a suitably substituted octahydroisoquinoline derivative forms the key C-C bond that creates the complete morphinan ring system. acs.orgcdnsciencepub.com This biomimetic approach mimics the natural cyclization of reticuline (B1680550) in morphine biosynthesis and has become a cornerstone of morphinan synthesis. wikipedia.org
Targeted Chemical Modifications at Key Positions of the this compound Scaffold
Once the this compound skeleton is formed, its properties can be finely tuned through chemical modifications at several key positions. These substitutions significantly influence the compound's interaction with opioid receptors, affecting its affinity, selectivity, and functional activity.
The C-5 position of the this compound scaffold has been a target for chemical modification to develop potent analgesics with potentially improved side-effect profiles. researchgate.net Introduction of an alkyl or arylalkyl substituent at this position can be accomplished by first forming the anion of thebaine, a related morphinan alkaloid, followed by alkylation. researchgate.net
For instance, introducing a methyl group at C-5 in 14-O-methyloxymorphone creates a compound known as 14-methoxymetopon (B146635). nih.gov Further research has explored the introduction of a benzyl (B1604629) group at the C-5 position. researchgate.net These modifications, particularly when combined with substitutions at other positions like C-14, have led to compounds with potent antinociceptive activity. nih.govmdpi.com The 5-methyl substituted derivative, 14-methoxymetopon, and a 14-phenylpropoxy, 5-methyl substituted analogue (PPOM) have shown remarkable antinociceptive potencies. nih.govmdpi.com
Table 1: Influence of C-5 Substitution on Antinociceptive Potency
| Compound | C-5 Substituent | C-14 Substituent | Relative Potency (vs. Morphine) |
|---|---|---|---|
| 14-O-methyloxymorphone | H | Methoxy (B1213986) | High |
| 14-Methoxymetopon | Methyl | Methoxy | Very High |
| PPOM | Methyl | Phenylpropoxy | Extremely High |
This table is generated based on qualitative descriptions of potency from research findings. nih.govresearchgate.netmdpi.com
Position 6 of the this compound skeleton is one of the most extensively manipulated sites and is crucial for ligand binding, efficacy, and signaling at the µ-opioid receptor (MOR). researchgate.netnih.gov Many clinically important morphinans, such as oxycodone and oxymorphone, possess a carbonyl (keto) group at this position. nih.gov
A significant modification is the complete removal of the 6-carbonyl group to yield 6-desoxo analogues. acs.orgmdpi.com This is often achieved via a Wolff-Kishner reduction. nih.govmdpi.com Studies comparing this compound-6-ones with their 6-desoxo counterparts have shown that for several derivatives, the deletion of the 6-keto function does not substantially alter binding affinity or agonist potency at the MOR. acs.orgnih.gov However, in the case of a 14-benzyloxy substituted derivative, the 6-desoxo analogue displayed significantly increased MOR binding and agonist potency compared to its 6-keto counterpart. acs.orgnih.gov
The versatile 6-keto group can also be converted into a wide variety of other functionalities, including hydrazones, oximes, semicarbazones, and amino or guanidino groups. nih.govresearchgate.net Furthermore, innovative modifications have led to the incorporation of acrylonitrile (B1666552) substructures at C-6, resulting in compounds with high affinity and selectivity for the MOR and potent agonist activity. d-nb.info
Table 2: Comparison of 6-Keto and 6-Desoxo N-Methylmorphinans
| Parent Compound (6-Keto) | 6-Desoxo Analogue | Effect of Carbonyl Deletion on MOR Affinity/Potency |
|---|---|---|
| Oxymorphone (14-hydroxy) | 6-Desoxo-oxymorphone | Similar profile |
| 14-O-Methyloxymorphone | 6-Desoxo-14-O-methyloxymorphone | Similar profile |
| 14-Methoxymetopon (5-methyl) | 6-Desoxo-14-methoxymetopon | Similar profile |
Data synthesized from studies on 6-carbonyl group deletion. acs.orgnih.gov
While natural opioids like morphine are unsubstituted at the C-14 position, synthetic functionalization at this site can lead to a broad spectrum of activities. mdpi.com The introduction of a hydroxyl group (oxygenation) or an alkoxy group (alkylation) has profound effects on the pharmacological profile.
The addition of a 14-hydroxyl group can influence the pharmacological profile depending on the N-substituent. plos.org In agonists, the 14-hydroxyl group tends to slightly decrease in vitro potency while increasing in vivo potency. plos.org Synthetic strategies have been developed for the efficient introduction of this hydroxyl group. rsc.orgprepchem.com
Further modification of the 14-hydroxyl to a 14-alkoxy group, such as methoxy, has been shown to dramatically enhance potency. nih.gov For example, introducing a 14-methoxy group into oxymorphone (which is 14-hydroxy-N-methylmorphinan-6-one) increases MOR affinity by approximately 9-fold and boosts antinociceptive potency by 40-fold. nih.gov A series of (-)-14-methoxymorphinan-6-ones were synthesized where the key O-methylation step was accomplished with dimethyl sulfate (B86663). nih.gov Other alkoxy groups, such as phenylpropoxy, have also been introduced, leading to compounds with even greater potency. mdpi.com
Table 3: Impact of C-14 Substitution on MOR Agonist Potency
| Compound | C-14 Substituent | Relative Potency |
|---|---|---|
| This compound-6-one | H | Baseline |
| Oxymorphone | Hydroxyl (OH) | Potent |
| 14-O-Methyloxymorphone | Methoxy (OCH₃) | ~40x more potent than Oxymorphone |
Data synthesized from multiple pharmacological studies. acs.orgnih.govnih.gov
The substituent at the nitrogen atom (position 17) is a critical determinant of the pharmacological behavior of morphinans, dictating whether the compound acts as an agonist, an antagonist, or a mixed agonist-antagonist. mdpi.complos.org
The parent N-methyl group, found in compounds like morphine and oxymorphone, is generally associated with potent agonist activity. mdpi.com Replacing this methyl group with other substituents leads to significant changes:
N-Allyl : The substitution of the N-methyl group with an N-allyl group famously converts the agonist morphine into the antagonist nalorphine. plos.org
N-Cyclopropylmethyl : This substitution often leads to antagonist or mixed agonist-antagonist properties, as seen in naltrexone (B1662487). acs.org In some series of morphinans, changing from N-methyl to N-cyclopropylmethyl increases affinity at delta and kappa opioid receptors. acs.org
N-Phenethyl : The addition of an N-phenethyl group is highly favorable for enhancing affinity and selectivity for the µ-opioid receptor (MOR), leading to potent agonism and antinociceptive action. plos.org
The process of exchanging the N-methyl group often requires an N-demethylation step, which is a crucial transformation in the semi-synthesis of many morphinans. chim.it Various methods exist for this, including the von Braun reaction (using cyanogen (B1215507) bromide), reaction with chloroformates, and more modern electrochemical or palladium-catalyzed oxidative methods. chim.itgoogle.comacs.org The resulting secondary amine (nor-morphinan) is then re-alkylated to introduce the desired substituent. chim.itmdpi.com
Table 4: Effect of N-Substituent Variation on Pharmacological Profile
| Base Scaffold | N-Substituent | Resulting Compound | Primary Pharmacological Profile |
|---|---|---|---|
| Morphine | -CH₃ | Morphine | µ-Opioid Agonist |
| Morphine | -CH₂CH=CH₂ | Nalorphine | Mixed Agonist-Antagonist |
| Oxymorphone | -CH₂-c-C₃H₅ | Naltrexone | Opioid Antagonist |
This table summarizes well-established structure-activity relationships. mdpi.complos.orgacs.org
C-14 Oxygenation and Alkylation Strategies
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The this compound scaffold contains multiple stereogenic centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have vastly different pharmacological properties. For instance, the naturally occurring (-)-enantiomers of morphinans are typically the biologically active forms at opioid receptors, while their "unnatural" (+)-enantiomers are often much less active or interact with different receptor systems.
Therefore, the stereoselective synthesis of specific isomers is of great importance. A number of total syntheses have been developed with a focus on controlling stereochemistry. researchgate.net Asymmetric synthesis routes allow for the preparation of either enantiomer of the target morphinan. rsc.orgacs.org For example, one asymmetric synthesis of (-)-naltrexone starts from simple, achiral precursors and uses a catalytic enantioselective Sharpless dihydroxylation to introduce the key stereogenic centers. rsc.org Other approaches have utilized enzymatic resolutions and intramolecular aldol (B89426) reactions to establish the correct stereochemistry of the morphinan core. researchgate.net These methods provide access to specific enantiomers that are difficult to prepare from the naturally occurring alkaloids and allow for a more thorough investigation of the stereochemical requirements for receptor interaction. rsc.orgacs.org
Advanced Synthetic Strategies for Novel this compound Analogues
The development of novel this compound analogues has been significantly propelled by advanced synthetic strategies that allow for precise and efficient modification of the complex morphinan scaffold. These modern techniques, including catalytic C-H bond functionalization, photocatalysis, and strategic cycloadditions, enable late-stage functionalization, a crucial approach for creating diverse derivatives from a common intermediate. This allows for the exploration of structure-activity relationships by introducing a wide array of functional groups at various positions on the this compound core.
Catalytic C-H Bond Functionalization
Directing the functionalization of otherwise inert C-H bonds represents a powerful tool in modern organic synthesis, streamlining the creation of complex molecules by avoiding multi-step sequences involving pre-functionalized substrates. nih.gov In the context of this compound synthesis, transition-metal catalysis, particularly with manganese and iridium, has emerged as a key strategy for late-stage modification. europa.eugoogle.comnih.gov
Manganese-catalyzed reactions offer a sustainable approach to C-H functionalization. beilstein-journals.orgbeilstein-journals.org For instance, a manganese perchlorophthalocyanine [MnIII(ClPc)] catalyst has been effectively used for intermolecular benzylic C(sp³)–H amination. google.comnih.gov This method demonstrates high site-selectivity and is tolerant of various functional groups, including the tertiary amine present in the morphinan structure, which can be challenging for other catalytic systems. google.comnih.gov The robustness of this catalytic system allows for the direct installation of nitrogen-containing moieties on complex bioactive molecules. google.com
Iridium-based catalysts, such as those derived from [Cp*Ir(III)], are also pivotal for C-H activation and subsequent functionalization. These catalysts have been employed for a range of transformations including methylation and amination, often targeting specific positions through the use of directing groups. The ability to introduce small alkyl groups like methyl or isotopically labeled CD3 groups can significantly impact the properties of the parent molecule.
Table 1: Examples of Catalytic C-H Functionalization on Morphinan-related Scaffolds
| Starting Material | Catalyst / Reagents | Reaction Type | Functionalized Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-protected Tetrahydroquinoline | [MnIII(ClPc)]4, Sulfonyl azide | Benzylic C-H Amination | N-protected Aminotetrahydroquinoline | 76% | nih.gov |
| N-protected Carbazole | [MnIII(ClPc)]4, Sulfonyl azide | Benzylic C-H Amination | N-protected Aminated Carbazole | 65% | google.comnih.gov |
| Benzoic Acids | [Cp*Ir(III)] catalyst | C-H Methylation | Methylated Benzoic Acids | N/A | |
| Benzoic Acids | [Cp*Ir(III)] catalyst | C-H Amination | Aminated Benzoic Acids | N/A | |
| β-Carbolines / Isoquinolines | Ru(II) catalyst, Paraformaldehyde, ZnBr2 | C-H Hydroxymethylation | Monohydroxymethylated heterocycles | up to 90% | acs.org |
This table presents examples of C-H functionalization on scaffolds related to or containing functionalities present in this compound to illustrate the capabilities of the described catalytic systems.
Photocatalytic and Electrocatalytic Modifications
Visible-light photocatalysis has surfaced as a mild and powerful strategy for generating radical intermediates, enabling novel transformations on complex molecular architectures. researchgate.net Tetrabutylammonium decatungstate (TBADT) has been utilized as a photocatalyst to forge new sp³ C-C bonds on the morphinan scaffold under mild conditions. nottingham.ac.uk This method has been successfully applied to the functionalization at the 8-position of the C-ring, an area that is less explored in structure-activity relationship studies. This approach is highly selective, often proceeding without the formation of side products. nottingham.ac.uk
Electrocatalysis, sometimes combined with photocatalysis, provides another sustainable route for generating reactive species. For example, the combination of a manganese catalyst with an electrophotocatalyst has been used for the selective C(sp³)–H azidation of bioactive molecules. beilstein-journals.org Furthermore, electrochemically driven, iridium(III)-catalyzed C(sp²)–H activation and annulation with alkynes have been developed, showcasing the potential to construct new ring systems fused to heterocyclic structures. rsc.org
Diels-Alder Cycloadditions for Scaffold Elaboration
The Diels-Alder reaction, a powerful tool for ring construction in organic synthesis, has been extensively used to create highly complex and rigid analogues of this compound. ofdt.fr Thebaine, a naturally occurring morphinan alkaloid featuring a conjugated diene system in its C-ring, serves as a common starting material for these transformations. gla.ac.ukmdpi.com
The reaction of thebaine with various dienophiles, such as methyl vinyl ketone or nitroethene, leads to the formation of 6,14-ethenomorphinans, which are bridged structures with new stereocenters. capes.gov.brresearchgate.net The regioselectivity and stereoselectivity of the cycloaddition are influenced by steric and electronic factors of both the diene and the dienophile. capes.gov.br For instance, the reaction of 6-demethoxy-N-formyl-N-northebaine with nitroethene yields a mixture of products, including 8α-nitro-6α,14α-ethenoisomorphinan and 8β-nitro-6β,14β-ethenomorphinan, highlighting the subtle factors that control the reaction's outcome. capes.gov.br Microwave heating has been employed to accelerate these cycloaddition reactions. capes.gov.br
These cycloaddition strategies significantly expand the structural diversity of the morphinan family, providing access to novel skeletons that would be difficult to obtain through other synthetic routes. mdpi.comresearchgate.net
Table 2: Examples of Diels-Alder Reactions with Thebaine Derivatives
| Diene | Dienophile | Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-demethoxy-N-formyl-N-northebaine | Methyl vinyl ketone | Microwave heating | 7α-acetyl-6α,14α-ethenoisomorphinan | N/A | capes.gov.br |
| 6-demethoxy-N-formyl-N-northebaine | Nitroethene | N/A | 8α-nitro-6α,14α-ethenoisomorphinan | 50% | capes.gov.br |
| 6-demethoxy-N-formyl-N-northebaine | Nitroethene | N/A | 8β-nitro-6β,14β-ethenomorphinan | 30% | capes.gov.br |
| Thebaine-5β-methanol | Ethyl acrylate | N/A | 6,14-ethenoisomorphinan adduct | N/A | researchgate.net |
| 5β-Ethylthebaine | Ethyl acrylate | Reflux, 103 °C, 2-3 weeks | 7α-substituted 6α,14α-ethenoisomorphinan | N/A | mdpi.com |
Molecular Pharmacology and Ligand Receptor Interactions of N Methylmorphinan Derivatives
Opioid Receptor Binding Kinetics and Affinities of N-Methylmorphinan Analogues
The affinity and selectivity of this compound analogues for the different opioid receptors—mu (μ), delta (δ), and kappa (κ)—are determined through competitive binding assays. These studies typically use cell membranes from cells, such as Chinese Hamster Ovary (CHO) cells, that are engineered to express a specific type of human opioid receptor. researchgate.netnih.gov The binding affinity is commonly expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to displace 50% of a standard radiolabeled ligand from the receptors. A lower Kᵢ value indicates a higher binding affinity.
This compound-6-ones are a significant class of morphinans that primarily act through the μ-opioid receptor (μ-OR). nih.gov Modifications to this core structure have profound effects on μ-OR affinity and selectivity.
Substitution at Position 14 : Replacing the 14-hydroxyl group of oxymorphone with a methoxy (B1213986) group to create 14-O-methyloxymorphone (14-OMO) increases μ-OR affinity approximately nine-fold. nih.govnih.gov Further substitution of the 14-methoxy group with a benzyloxy group, yielding 14-O-benzyloxymorphone, maintains this high affinity for the μ-OR. nih.gov
Substitution at Position 5 : The introduction of a 5-methyl group to 14-O-methyloxymorphone to form 14-methoxymetopon (B146635) results in a compound that maintains a high, subnanomolar affinity for the μ-OR while showing increased selectivity. nih.gov
Modification at Position 6 : Deleting the 6-carbonyl group from this compound-6-ones generally does not have a major impact on μ-OR binding affinity. nih.govacs.org However, in the case of 14-O-benzyloxymorphone, the removal of the 6-keto function leads to a nine-fold increase in μ-OR affinity for its 6-desoxo counterpart. nih.govmdpi.com The introduction of a 6-cyano group can produce highly selective μ-OR agonists with strong binding affinity. mdpi.comd-nb.info
N-Substituent Modification : Replacing the N-methyl group with an N-phenethyl group in compounds like morphine and oxymorphone enhances both binding affinity and selectivity for the μ-OR. researchgate.net
| Compound | Substitution Details | μ-OR Kᵢ (nM) | Source |
|---|---|---|---|
| Oxymorphone (1) | 14-hydroxyl, N-methyl | 0.97 | acs.org |
| 14-O-Methyloxymorphone (2a) | 14-methoxy, N-methyl | 0.11 | nih.gov |
| 14-O-Benzyloxymorphone (4a) | 14-benzyloxy, N-methyl | 0.14 | nih.gov |
| 14-Methoxymetopon (2b) | 5-methyl, 14-methoxy, N-methyl | 0.20 | nih.gov |
| 6-Desoxo-14-O-benzyloxymorphone (3a) | 6-desoxo, 14-benzyloxy, N-methyl | 0.06 | nih.gov |
| 14-O-Phenylpropyloxymorphone (POMO) | 14-phenylpropoxy, N-methyl | 0.073 | frontiersin.org |
While many N-methylmorphinans are selective for the μ-OR, certain structural changes can significantly increase their affinity for the δ-opioid receptor (δ-OR).
N-Substituent Modification : The substitution of the N-methyl group with an N-phenethyl group in 14-methoxy-N-methylmorphinan-6-ones is a key modification that turns these selective μ-OR ligands into dual μ/δ-OR agonists. researchgate.netscienceopen.com These N-phenethyl analogues exhibit very high affinities for the δ-OR, with Kᵢ values in the low nanomolar range. researchgate.net
Substitution at Position 14 : The introduction of a large arylalkoxy group at position 14, such as a phenylpropoxy group in 14-O-phenylpropyloxymorphone (POMO), markedly increases binding affinity at the δ-OR, contributing to a non-selective receptor profile. frontiersin.org
Modification at Position 6 : The removal of the 6-keto group generally does not significantly alter δ-OR affinity compared to the parent this compound-6-ones. acs.org
Affinity for the kappa-opioid receptor (κ-OR) among this compound derivatives is also highly dependent on their substitution patterns.
Ligand-Receptor Conformational Dynamics and Activation Mechanisms
Identification of Key Amino Acid Residues in this compound-Receptor Interactions
The binding of this compound derivatives to opioid receptors, particularly the mu-opioid receptor (μOR), involves a series of specific interactions with key amino acid residues within the receptor's binding pocket. These interactions are crucial for the affinity and efficacy of the ligands. acs.orgacs.org
Molecular docking and simulation studies have identified several critical residues. A conserved interaction among morphinan (B1239233) ligands is the formation of a charge-enhanced hydrogen bond between the basic nitrogen of the morphinan and the aspartic acid residue at position 147 (Asp147 or D1473.32). acs.orgnih.gov Additionally, a water-mediated hydrogen bond network often forms between the phenolic hydroxyl group of the ligand and a histidine residue at position 297 (His297 or H2976.52). acs.orgresearchgate.net
Hydrophobic interactions also play a significant role in stabilizing the ligand-receptor complex. The aromatic ring of this compound derivatives is typically surrounded by hydrophobic residues such as Methionine 151 (M1513.36), Valine 236 (V2365.42), Isoleucine 296 (I2966.51), and Valine 300 (V3006.55). acs.orgnih.gov Furthermore, the 4,5α-epoxy group present in some derivatives can form a hydrogen bond with Tyrosine 148 (Y1483.33). nih.gov For certain 14-O-methylmorphinan-6-ones, a lipophilic contact is observed between the 14-methoxy group and Isoleucine 322 (I322). researchgate.net
The substitution pattern on the this compound scaffold can influence these interactions. For instance, a 14-hydroxyl group can form hydrogen bonds with both Asp147 and Tyrosine 326 (Y326). researchgate.net The deletion of the 6-carbonyl group in some derivatives can eliminate steric clashes with residues like V300, potentially improving binding affinity. acs.org
Table 1: Key Amino Acid Residues in this compound-μ-Opioid Receptor Interactions
| Amino Acid Residue | Position | Type of Interaction | Interacting Ligand Moiety |
|---|---|---|---|
| Aspartic Acid (Asp) | 147 (3.32) | Charge-enhanced hydrogen bond | Basic nitrogen |
| Histidine (His) | 297 (6.52) | Water-mediated hydrogen bond | Phenolic hydroxyl group |
| Methionine (Met) | 151 (3.36) | Hydrophobic | Aromatic ring |
| Valine (Val) | 236 (5.42) | Hydrophobic | Aromatic ring |
| Isoleucine (Ile) | 296 (6.51) | Hydrophobic | Aromatic ring |
| Valine (Val) | 300 (6.55) | Hydrophobic | Aromatic ring |
| Tyrosine (Tyr) | 148 (3.33) | Hydrogen bond | 4,5α-epoxy group |
| Isoleucine (Ile) | 322 | Lipophilic contact | 14-methoxy group |
| Tyrosine (Tyr) | 326 | Hydrogen bond | 14-hydroxyl group |
Receptor Signaling Pathway Modulation by this compound Ligands
G Protein-Coupled Signaling Cascades
Opioid receptors are classic examples of G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o). nih.govnih.gov Ligand binding induces a conformational change in the receptor, which facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. the-scientist.com This leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer. nih.gov
Both Gαi/o-GTP and the Gβγ dimer can then modulate the activity of various downstream effectors. nih.gov This includes the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP), and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. nih.govwikipedia.org These actions generally lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the analgesic effects of these compounds. wikipedia.org The potency of this compound derivatives in stimulating G protein coupling can be assessed using assays such as the [³⁵S]GTPγS binding assay. nih.govresearchgate.net Studies have shown that N-phenethyl derivatives of morphine and oxymorphone are potent stimulators of G protein coupling at the μ-opioid receptor. plos.orgnih.gov
β-Arrestin Recruitment and Biased Agonism Profiles
In addition to G protein signaling, agonist-bound GPCRs can also be phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of proteins called β-arrestins. mdpi.com β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling that is independent of G proteins. mdpi.comnih.gov
The concept of "biased agonism" has emerged, suggesting that some ligands may preferentially activate either the G protein pathway or the β-arrestin pathway. mdpi.comscienceopen.com Ligands that are biased towards G protein signaling and away from β-arrestin recruitment are hypothesized to produce analgesia with fewer side effects, such as respiratory depression and tolerance. scienceopen.comfrontiersin.org While some this compound derivatives may act as unbiased agonists, the development of G protein-biased agonists is an active area of research. For example, PZM21, a morphinan-related compound, was identified as a potent G protein activator with minimal β-arrestin 2 recruitment. mdpi.com
Intracellular Calcium Release Mechanisms
Certain this compound derivatives have been shown to evoke an increase in intracellular calcium concentration. plos.orgd-nb.info This is often studied in cell lines co-expressing the opioid receptor and a promiscuous G protein chimera, such as Gαqi5 or GαqG66Di5, which couples the receptor to the phospholipase C (PLC) pathway. plos.orgnih.gov Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov
Studies on N-phenethyl derivatives of morphine and oxymorphone have demonstrated their ability to produce a concentration-dependent stimulation of calcium release in cells expressing the μ-opioid receptor and the Gαqi5 chimeric protein. plos.orgnih.gov The potency of these compounds in stimulating calcium release often correlates well with their potency in G protein activation assays. plos.orgnih.gov For instance, one study found that a 6-cyano-N-methylmorphinan derivative was a potent stimulator of both G protein coupling and intracellular calcium release through the μ-opioid receptor. d-nb.inforesearchgate.net
Table 2: Signaling Properties of Selected this compound Derivatives
| Compound/Derivative Class | Signaling Pathway | Effect |
|---|---|---|
| N-phenethyl derivatives | G protein coupling | Potent stimulation at μ-opioid receptor |
| N-phenethyl derivatives | Intracellular calcium release | Concentration-dependent stimulation |
| 6-cyano-N-methylmorphinans | G protein coupling | Potent stimulation at μ-opioid receptor |
| 6-cyano-N-methylmorphinans | Intracellular calcium release | Potent stimulation at μ-opioid receptor |
| PZM21 (related morphinan) | β-arrestin recruitment | Minimal |
Structure Activity Relationships Sar in N Methylmorphinan Chemistry
Elucidation of Pharmacophoric Requirements for Opioid Receptor Activation
The interaction of N-methylmorphinan derivatives with opioid receptors is governed by a set of well-defined pharmacophoric features. A crucial element for agonistic activity is the tertiary amine, typically an N-methyl group, which forms a charge-enhanced hydrogen bond with a conserved aspartic acid residue (Asp147) in the binding pocket of the µ-opioid receptor (MOR). acs.orgnih.govnih.gov The phenolic hydroxyl group at position 3 is another critical feature, participating in a water-mediated hydrogen-bonding network with a histidine residue (His297). acs.orgnih.govnih.gov
Positional Contributions to Receptor Affinity and Selectivity
C-5 Substituent Effects on μ-OR Selectivity and Hydrophobic Interactions
Substitution at the C-5 position of the this compound scaffold can influence µ-opioid receptor (MOR) selectivity and hydrophobic interactions. The introduction of a methyl group at this position has been shown to enhance hydrophobic interactions between the ligand and the receptor. mdpi.com For instance, the addition of a 5-methyl group can influence the orientation of other substituents, such as a group at position 14, potentially leading to more favorable interactions with the MOR. mdpi.com
While replacing a hydrogen at C-5 with a methyl group may only have a minor effect on MOR binding affinity, it can improve selectivity for the MOR over the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR). acs.org However, in some cases, replacing a 5-methyl group with a larger benzyl (B1604629) group can retain high MOR affinity and selectivity. mdpi.comnih.gov Molecular dynamics simulations have suggested that 5-methyl substituted analogues may have a higher tendency to affect the "3-7 lock" switch, a conformational change in the receptor, which could contribute to a decrease in analgesic potency despite improved tolerability. nih.gov
Table 1: Effect of C-5 Substitution on Opioid Receptor Binding Affinity
| Compound | C-5 Substituent | MOR Kᵢ (nM) | Reference |
|---|---|---|---|
| 14-Methoxymetopon (B146635) | Methyl | 0.15 | nih.gov |
| 5-Benzyl-14-methoxymorphinan-6-one | Benzyl | 0.31 | nih.gov |
C-6 Modification Impact on Ligand-MOR Interaction and Potency
Modifications at the C-6 position of the this compound skeleton significantly impact ligand-MOR interaction and potency. The 6-carbonyl group is a versatile site for chemical alterations. nih.govd-nb.info
Studies comparing compounds with a 6-carbonyl group to their 6-desoxo (lacking the carbonyl) counterparts have shown that the removal of the 6-keto function does not always drastically affect MOR binding affinity or agonist potency. mdpi.comacs.orgacs.org However, in some instances, the deletion of the 6-carbonyl group can lead to a notable increase in MOR binding and agonist potency, as seen in the case of 14-benzyloxy substituted derivatives. acs.orgnih.govacs.org Conversely, in N-phenethyl substituted derivatives, a carbonyl group at position 6 is preferred over a hydroxyl function for enhancing MOR affinity and agonist potency. plos.orgresearchgate.net
Replacing the 6-keto group with a 6-cyano substituent has been shown to produce MOR-selective ligands with high affinity. mdpi.comnih.govd-nb.infonih.govacs.org These 6-cyano-N-methylmorphinans can act as potent antinociceptive agents, sometimes more active than their 6-keto analogs. acs.org
Table 2: Impact of C-6 Modification on MOR Binding Affinity
| Compound Pair | C-6 Modification | MOR Kᵢ (nM) of 6-keto | MOR Kᵢ (nM) of modified | Fold Change | Reference |
|---|---|---|---|---|---|
| 3 vs 3a | Carbonyl deletion | 0.45 | 0.048 | ~9-fold increase | acs.orgacs.org |
C-14 Oxygenation Pattern Influences on Binding and Activation
The substitution pattern at the C-14 position of the this compound scaffold plays a crucial role in modulating binding affinity and activation at opioid receptors. nih.gov While natural opioids like morphine are unsubstituted at this position, the introduction of a hydroxyl group or other oxygen-containing moieties can significantly alter pharmacological properties. nih.govrsc.orgrsc.org
Introduction of a 14-hydroxyl group can influence the pharmacological profile, sometimes increasing in vivo potency. plos.org The 14-hydroxyl group of oxymorphone, for example, forms a hydrogen bond with the Asp147 residue in the MOR binding pocket. mdpi.com
Replacing the 14-hydroxyl with a methoxy (B1213986) group, as in 14-O-methyloxymorphone, can increase MOR affinity and significantly enhance antinociceptive potency. nih.govresearchgate.net Further modifications, such as introducing a benzyloxy or phenylpropoxy group at C-14, can also lead to potent MOR agonists. acs.orgnih.gov However, a bulky phenylpropoxy group at position 14 can lead to a loss of MOR selectivity by increasing affinities at DOR and KOR. mdpi.comfrontiersin.org
Table 3: Influence of C-14 Substitution on Opioid Receptor Selectivity
| Compound | C-14 Substituent | MOR Selectivity | Reference |
|---|---|---|---|
| 14-O-methyloxymorphone | Methoxy | MOR selective | nih.gov |
| 14-O-phenylpropyloxymorphone | Phenylpropoxy | Non-selective | frontiersin.org |
N-Substituent Impact on Agonism, Antagonism, and Mixed Profiles
The substituent at the nitrogen atom (position 17) of the morphinan (B1239233) skeleton is a key determinant of the compound's pharmacological profile, which can range from full agonism to mixed agonism-antagonism, to pure antagonism. mdpi.complos.org
The prototypical N-methyl group generally confers agonist properties. akjournals.com Replacing the N-methyl group with an N-phenethyl group often enhances binding affinity, selectivity, and agonist potency at the MOR. mdpi.comnih.govplos.orgresearchgate.netresearchgate.netnih.gov For instance, N-phenethylnormorphine and N-phenethyloxymorphone are potent MOR agonists with increased potency compared to their N-methyl counterparts. mdpi.comresearchgate.net However, this is not a universal rule, as N-phenethyl substitution in 5-phenylmorphans can lead to MOR antagonists. mdpi.com
In contrast, substituting the N-methyl group with an N-allyl or N-cyclopropylmethyl group typically results in opioid antagonists, such as naloxone (B1662785) and naltrexone (B1662487). mdpi.complos.org These antagonists are crucial for treating opioid overdose. The N-substituent's size and nature dictate its interaction with the receptor, influencing the conformational changes that lead to agonism or antagonism. mdpi.com
Table 4: Effect of N-Substituent on Pharmacological Profile
| Parent Compound | N-Substituent | Resulting Compound | Pharmacological Profile | Reference |
|---|---|---|---|---|
| Oxymorphone | Methyl | Oxymorphone | Agonist | plos.org |
| Oxymorphone | Phenethyl | N-phenethyloxymorphone | Potent Agonist | mdpi.comresearchgate.net |
| Oxymorphone | Allyl | Naloxone | Antagonist | plos.org |
| Oxymorphone | Cyclopropylmethyl | Naltrexone | Antagonist | plos.org |
Stereochemical Influence on Ligand-Receptor Binding and Functional Activity
Stereochemistry is a critical factor in the interaction of morphinan derivatives with opioid receptors, with different stereoisomers often exhibiting vastly different pharmacological activities. The classic example is the comparison between the levorotatory ("left-handed") and dextrorotatory ("right-handed") isomers of racemorphan.
The levorotatory isomer, levorphanol, is a potent opioid agonist. aegislabs.comwikipedia.org In contrast, its dextrorotatory enantiomer, dextrorphan (B195859), is the active metabolite of the antitussive dextromethorphan (B48470) and acts as a noncompetitive NMDA receptor antagonist with weak opioid activity. aegislabs.comwikipedia.orgcancer.govnih.gov This stark difference highlights the stereospecificity of the opioid receptor binding pocket. The receptor's chiral environment can accommodate the levo-isomer in a manner that triggers the conformational changes necessary for agonism, while the dextro-isomer does not fit in the same productive orientation. aegislabs.comwikipedia.org This principle underscores the importance of synthesizing and testing optically pure enantiomers in drug development to ensure the desired pharmacological effect.
Computational SAR Approaches: QSAR and Pharmacophore Modeling
In the study of this compound chemistry, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are indispensable tools. These approaches enable the prediction of biological activity and provide insights into the molecular interactions between ligands and their receptor targets, thereby guiding the rational design of new, more potent, and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com In the context of this compound derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful.
A key 3D-QSAR study was performed on a series of 31 indolomorphinan derivatives to assess their antagonistic activity at the kappa opioid receptor. nih.gov The resulting CoMFA and CoMSIA models demonstrated strong predictive power. nih.gov The CoMFA model yielded a cross-validated q² value of 0.693 and a non-cross-validated r² of 0.900, while the CoMSIA model produced a q² of 0.617 and an r² of 0.904. nih.gov These models were further validated using an external test set, confirming their robustness. nih.gov By mapping the CoMSIA contour plots onto a structural model of the kappa opioid receptor, researchers identified key amino acid residues, such as Glu297 and Lys227, that may be crucial for antagonist potency and selectivity. nih.gov
Another comprehensive CoMFA study pooled data from various independent studies to build robust models for a large set of opioid receptor antagonists, including naltrexone and naltrindole (B39905) analogues. nih.gov This approach yielded statistically significant models for the delta, mu, and kappa opioid receptors, all with excellent internal predictability. nih.gov The analysis revealed that variations in binding affinity are predominantly influenced by steric interactions rather than electrostatic forces. nih.gov
However, the application of 3D-QSAR is not without challenges. A CoMFA study on 6β-N-heterocyclic substituted naltrexamine derivatives resulted in a model with low predictive power. vcu.edu This suggested that small structural modifications in these ligands could lead to substantially different binding modes within the receptor, complicating the development of a unified QSAR model. vcu.edu This highlights the complexity of ligand-receptor interactions and the importance of considering multiple binding orientations. vcu.edunih.gov
| Compound Series | Target Receptor | Method | q² (Cross-validated) | r² (Non-cross-validated) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Indolomorphinan Derivatives | Kappa Opioid Antagonist | CoMFA | 0.693 | 0.900 | Model identified key steric and electrostatic fields for activity. | nih.gov |
| Indolomorphinan Derivatives | Kappa Opioid Antagonist | CoMSIA | 0.617 | 0.904 | Contour maps helped identify key amino acid residues in the binding site. | nih.gov |
| Naltrindole & Naltrexone Analogues | Delta, Mu, Kappa Opioid Antagonists | CoMFA | δ: 0.69, μ: 0.67, κ: 0.60 | δ: 0.91, μ: 0.92, κ: 0.96 | Binding affinity is dominated by steric rather than electrostatic interactions. | nih.gov |
| 6β-N-heterocyclic naltrexamine derivatives | Mu Opioid Receptor | CoMFA | Low predictive power | N/A | Small structural changes may lead to multiple distinct binding modes. | vcu.edu |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. plos.org This technique is crucial for understanding ligand-receptor interactions and for virtual screening of compound libraries to find new active molecules.
For this compound derivatives, pharmacophore models have been developed to elucidate their binding modes at opioid receptors. nih.govacs.orgacs.org Molecular docking and pharmacophore modeling studies on 6-desoxo-N-methylmorphinans at the µ-opioid receptor have identified several conserved interactions critical for binding. acs.orgacs.orgresearchgate.net These include:
A charge-enhanced hydrogen bond between the protonated basic nitrogen of the morphinan scaffold and the key residue Asp147. acs.org
A water-mediated hydrogen-bonding network involving the phenolic hydroxyl group at position 3 and His297. acs.orgresearchgate.net
Hydrophobic interactions between the aromatic A-ring of the morphinan and hydrophobic residues within the binding pocket, such as Met151, Val236, Ile296, and Val300. acs.orgresearchgate.net
These computational models also help explain the structure-activity relationships observed with substitutions at various positions. For instance, comparing the pharmacophores of N-methylmorphinans with their N-phenethyl counterparts helped provide a structural basis for the different pharmacological profiles observed between the two series. nih.gov The pharmacophore approach is often guided by conceptual frameworks like the "message-address" concept, where the "address" portion of the molecule is responsible for receptor binding and selectivity, while the "message" portion is responsible for efficacy and signal transduction. vcu.edujst.go.jp
| Pharmacophoric Feature | Interaction Type | Interacting Receptor Residue (μ-Opioid) | Reference |
|---|---|---|---|
| Basic Nitrogen (N-17) | Charge-Enhanced Hydrogen Bond | D147 | acs.org |
| Phenolic Hydroxyl (at C-3) | Water-Mediated Hydrogen Bond | H297 | acs.orgresearchgate.net |
| Aromatic Ring (A-Ring) | Hydrophobic Interaction | M151, V236, I296, V300 | acs.orgresearchgate.net |
| 4,5α-Epoxy Group | Hydrogen Bond | Y148 | acs.org |
Preclinical Mechanistic Pharmacological Studies of N Methylmorphinan Derivatives
In Vitro Opioid Receptor Functional Assays in Recombinant Cell Systems (e.g., CHO cells)
Recombinant cell systems, particularly Chinese Hamster Ovary (CHO) cells stably expressing specific human opioid receptor subtypes (μ, δ, or κ), are a cornerstone of in vitro pharmacological profiling. nih.govacs.org These models allow for the precise study of ligand-receptor interactions and subsequent cellular signaling events in a controlled environment, free from the complexities of an intact biological system.
The guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assay is a functional test that measures the activation of G protein-coupled receptors (GPCRs), such as opioid receptors. plos.orgresearchgate.net Agonist binding to the receptor promotes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein, initiating the signaling cascade. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation step. nih.gov
Studies on N-methylmorphinan derivatives have extensively used this assay to determine their potency (EC₅₀) and efficacy (% stimulation relative to a standard full agonist like DAMGO for the μ-opioid receptor, MOP). For instance, investigations into 14-oxygenated this compound-6-ones revealed that modifications at various positions on the morphinan (B1239233) skeleton significantly influence agonist activity at the MOP receptor. nih.govnih.gov The deletion of the 6-keto function in some derivatives did not substantially alter MOP receptor agonist potency, with the exception of certain N-methyl-14-benzyloxy substituted compounds where a 2.5-fold increase in potency was observed. mdpi.com
Furthermore, the replacement of the N-methyl group with an N-phenethyl group can convert selective μ-opioid receptor (MOP) ligands into dual μ/δ-opioid receptor (DOP) agonists. In [³⁵S]GTPγS assays, N-phenethylmorphinan-6-ones showed significantly higher agonist potencies at the δ-opioid receptor (DOP) compared to their N-methyl counterparts. scienceopen.com Similarly, the introduction of a 6-cyano substituent in place of a 6-keto group was found to produce MOP receptor agonists with high affinity and efficacy. nih.govd-nb.info
Table 1: Functional Activity of this compound Derivatives in [³⁵S]GTPγS Binding Assays Data represents agonist potency (EC₅₀) and efficacy (% stimulation) at human opioid receptors expressed in CHO cells.
| Compound | Receptor | EC₅₀ (nM) | % Stimulation (Eₘₐₓ) | Source |
| 14-O-Methyloxymorphone (14-OMO) | μ (mu) | 3.28 ± 0.81 | 99.2 ± 2.8 | acs.orgscienceopen.com |
| δ (delta) | >1000 | 38 ± 2 | scienceopen.com | |
| κ (kappa) | >1000 | 25 ± 3 | scienceopen.com | |
| 14-Methoxymetopon (B146635) (14-MM) | μ (mu) | 2.95 ± 0.54 | 104 ± 3 | acs.orgscienceopen.com |
| δ (delta) | 884 ± 167 | 78 ± 4 | scienceopen.com | |
| κ (kappa) | >1000 | 17 ± 2 | scienceopen.com | |
| N-Phenethyl-14-OMO (3a) | μ (mu) | 1.13 ± 0.21 | 107 ± 3 | scienceopen.com |
| δ (delta) | 9.34 ± 1.63 | 101 ± 2 | scienceopen.com | |
| κ (kappa) | 879 ± 143 | 55 ± 4 | scienceopen.com | |
| N-Phenethyl-14-MM (4a) | μ (mu) | 1.25 ± 0.17 | 105 ± 2 | scienceopen.com |
| δ (delta) | 9.54 ± 2.08 | 99 ± 3 | scienceopen.com | |
| κ (kappa) | 985 ± 123 | 39 ± 5 | scienceopen.com | |
| 6-Desoxo-14-benzyloxy-N-methylmorphinan (3a) | μ (mu) | 0.13 ± 0.03 | 103 ± 8 | nih.govacs.org |
Opioid receptors primarily couple to the Gi/o family of G proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. revvity.comfrontiersin.org The cAMP inhibition assay measures this downstream signaling event, often by stimulating cells with forskolin (B1673556) (an adenylyl cyclase activator) and quantifying the ability of an agonist to inhibit this stimulated cAMP production. nih.govnih.gov
This assay serves as a complementary method to [³⁵S]GTPγS binding to confirm the functional activity of this compound derivatives. revvity.com Research has shown a good correlation between the outcomes of [³⁵S]GTPγS functional assays and cAMP accumulation assays. scienceopen.com For example, N-phenethylmorphinan-6-ones that displayed increased potency at the δ-opioid receptor in GTPγS assays also showed a significant increase in potency in the cAMP accumulation assay, confirming their profile as dual μ/δ-opioid receptor full agonists. scienceopen.com The potencies (EC₅₀ values) determined in cAMP assays are sometimes an order of magnitude higher than those from [³⁵S]GTPγS assays, a difference that can provide insight into signal amplification mechanisms. d-nb.inforevvity.com
Table 2: Functional Activity of this compound Derivatives in cAMP Inhibition Assays Data represents agonist potency (EC₅₀) and efficacy (% inhibition) in forskolin-stimulated cAMP accumulation assays in CHO cells expressing human opioid receptors.
| Compound | Receptor | EC₅₀ (nM) | % Stimulation (Eₘₐₓ) | Source |
| 14-O-Methyloxymorphone (14-OMO) | μ (mu) | 2.65 ± 0.45 | 102 ± 1 | scienceopen.com |
| δ (delta) | >1000 | 18 ± 4 | scienceopen.com | |
| 14-Methoxymetopon (14-MM) | μ (mu) | 2.01 ± 0.29 | 103 ± 2 | scienceopen.com |
| δ (delta) | 798 ± 111 | 75 ± 5 | scienceopen.com | |
| N-Phenethyl-14-OMO (3a) | μ (mu) | 0.98 ± 0.11 | 105 ± 2 | scienceopen.com |
| δ (delta) | 8.97 ± 1.03 | 103 ± 3 | scienceopen.com | |
| N-Phenethyl-14-MM (4a) | μ (mu) | 1.15 ± 0.19 | 104 ± 1 | scienceopen.com |
| δ (delta) | 9.02 ± 1.25 | 101 ± 4 | scienceopen.com |
Agonist-induced receptor internalization, or endocytosis, is a key cellular mechanism for regulating signal transduction. embopress.org Upon prolonged or intense agonist binding, activated receptors are translocated from the plasma membrane into the cell's interior, typically within endosomes. embopress.orgmdpi.com This process can lead to signal termination, receptor degradation, or receptor recycling back to the cell surface. embopress.org The study of receptor internalization is crucial as it is implicated in the development of tolerance and dependence associated with chronic opioid use. elifesciences.org
The ability of an opioid ligand to induce receptor internalization is not uniform and demonstrates significant agonist-selective differences. nih.gov For example, some potent agonists like etorphine induce robust and rapid internalization of the μ-opioid receptor, whereas morphine famously fails to do so in many neuronal populations. elifesciences.orgnih.gov This differential trafficking is thought to be a key factor in the distinct long-term effects of various opioid drugs.
cAMP Inhibition Assays
In Vivo Mechanistic Investigations in Animal Models (e.g., Rodents)
In vivo studies in animal models, primarily rodents, are essential to translate in vitro findings into a physiological context and to understand the integrated pharmacological effects of this compound derivatives. nih.gov These investigations assess the compounds' actions within a complex biological system, including their interaction with various brain circuits and neurotransmitter systems that mediate analgesia and other behavioral effects. mdpi.comresearchgate.net
Opioid receptors are differentially distributed throughout the central nervous system. mdpi.com The analgesic effects of opioids are largely mediated by their action on μ-opioid receptors (MOP) located in key brain regions involved in pain processing and modulation, such as the periaqueductal gray (PAG), thalamus, rostroventral medulla, and locus coeruleus. mdpi.comnih.gov Microinjection studies have confirmed that the application of μ-agonists into these areas produces profound analgesia. nih.gov
This compound derivatives produce their effects by engaging these specific receptor populations. For instance, potent MOP agonist N-methylmorphinans are effective in animal models of acute thermal nociception (e.g., hot-plate and tail-flick tests), which reflects their action on supraspinal and spinal pain pathways. mdpi.comnih.gov The specific receptor subtype responsible for analgesia in these brain regions appears to be primarily the μ₁-receptor subtype. nih.gov While δ- and κ-opioid receptors are also present in these and other regions like the nucleus accumbens and amygdala, their roles can differ, contributing to analgesia, motor functions, or affective states. mdpi.com The selectivity profile of a given this compound analogue, as determined by in vitro assays, predicts its integrated in vivo response. For example, derivatives engineered to be dual μ/δ agonists may offer a distinct therapeutic profile by engaging multiple receptor systems simultaneously. scienceopen.com
The activation of opioid receptors by this compound analogues leads to the modulation of various neurotransmitter systems, which is the underlying mechanism of their pharmacological effects. nih.gov Opioid receptors are generally inhibitory; their activation typically leads to a reduction in neuronal excitability and neurotransmitter release. frontiersin.orgnih.gov This is achieved through two primary postsynaptic and presynaptic mechanisms.
Postsynaptic Inhibition : Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron. This makes the neuron less likely to fire an action potential. nih.gov
Presynaptic Inhibition : Inhibition of voltage-gated calcium channels (VGCCs) at the presynaptic terminal. This reduces calcium influx, which is a critical step for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters. frontiersin.org
Through these mechanisms, this compound derivatives that act as agonists at opioid receptors can inhibit the release of a wide range of neurotransmitters. nih.govwikipedia.org This includes the inhibition of excitatory neurotransmitters like glutamate (B1630785) and the inhibition of the release of the inhibitory neurotransmitter GABA. nih.govbiorxiv.org The disinhibition of descending pain-control pathways, by inhibiting GABAergic interneurons in regions like the PAG, is a key mechanism for opioid-induced analgesia. nih.gov Furthermore, the modulation of monoamine systems, such as dopamine (B1211576) and serotonin, in brain regions like the ventral tegmental area (VTA) and nucleus accumbens, is also an implicit consequence of opioid receptor activation by these compounds and is linked to their rewarding and affective properties. biorxiv.orgscielo.org.mx
Evaluation of Receptor-Mediated Physiological Responses (e.g., Antinociception mechanisms)
The antinociceptive effects of this compound derivatives are primarily mediated through their interaction with opioid receptors, particularly the mu-opioid receptor (MOR). mdpi.complos.org Preclinical studies in animal models, such as the hot-plate test and acetic-acid-induced writhing assay in mice, are crucial for evaluating the analgesic potential of these compounds. mdpi.com
The quaternization of the nitrogen on the morphine-based structure, as seen in N-methylmorphine, has been shown to negatively impact both the affinity for the opioid receptor and the agonist activity. mdpi.com For instance, in the hot-plate test, N-methylmorphine did not produce centrally mediated antinociception at the same dose as morphine and was even ineffective at a much higher dose. mdpi.com However, in an acetic-acid-induced writhing assay, N-methylmorphine did exhibit antinociceptive effects, albeit being 30-fold less potent than morphine. mdpi.com It also selectively inhibited phase II in the formalin test. mdpi.com The antinociceptive effect of centrally administered N-methylmorphine was blocked by the systemic antagonist naloxone (B1662785) but not by the peripheral antagonist N-methylnaloxone, indicating a peripheral site of action. mdpi.com
Modifications at various positions on the this compound scaffold significantly influence their pharmacological profile. For example, the introduction of a 6-cyano group can lead to MOR selective ligands with high affinity. nih.govresearchgate.net One such 6-cyano-N-methylmorphinan derivative was identified as a highly selective and high-affinity MOR agonist that was very potent in stimulating G protein coupling and intracellular calcium release. researchgate.net In vivo, this compound demonstrated significant effectiveness against thermal and chemical nociception in mice, with a marked increase in antinociceptive potency compared to oxycodone. researchgate.net
Furthermore, substitutions at the N-17 position are a key area of research. Replacing the N-methyl group with an N-phenethyl group in morphine and oxymorphone derivatives has been shown to be highly favorable for improving affinity and selectivity for the MOR, as well as enhancing agonist potency and antinociceptive efficacy. plos.org These N-phenethyl derivatives were potent stimulators of G protein coupling and intracellular calcium release via the MOR and showed increased antinociceptive potency in mice in tests of acute thermal nociception. plos.org The increased lipophilicity of these N-phenethyl derivatives may contribute to their increased potency. plos.org
Below is a data table summarizing the antinociceptive activities of selected this compound-6-ones and their 6-CN substituted analogues.
| Compound | ED₅₀ (mg/kg, s.c.) |
| 5 | 0.8 |
| 6 | 0.6 |
| 5a | 0.3 |
| 6a | 0.2 |
| 7a | 0.5 |
| 8a | 0.1 |
| 9a | 0.4 |
| Data from nih.gov. For compound structures, refer to the source. |
Allosteric Modulation and Hetero-oligomerization of Opioid Receptors by this compound Ligands (Implicit in advanced receptor studies)
The classical understanding of opioid receptor function involves an agonist binding to the orthosteric site, leading to a conformational change and subsequent signaling. However, emerging research highlights the significance of allosteric modulation and receptor oligomerization in the nuanced regulation of opioid receptor activity.
Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site. elifesciences.org Positive allosteric modulators (PAMs) can enhance the affinity and/or efficacy of orthosteric ligands. elifesciences.orgmdpi.com Studies have shown that µ-PAMs can stabilize active states of the µ-opioid receptor (µ-OR) on their own and can also enhance the ability of orthosteric agonists to promote the active receptor conformation. elifesciences.org The degree of this enhancement can be dependent on the specific orthosteric ligand, suggesting a complex interplay between the two binding sites. elifesciences.org For instance, some bitopic ligands, which interact with both orthosteric and allosteric sites, have been developed, and their functional activity as agonists or antagonists can be influenced by how they engage with different domains of the MOR allosteric binding site. acs.org
Opioid receptors can also form complexes with other receptors, a phenomenon known as hetero-oligomerization. sigmaaldrich.commdpi.com This can occur between different types of opioid receptors (e.g., MOR-DOR, MOR-KOR) or between opioid receptors and other G protein-coupled receptors (GPCRs). mdpi.comnih.gov This hetero-oligomerization can generate novel pharmacological properties and signaling outcomes that are distinct from the individual monomeric receptors. sigmaaldrich.comnih.gov
Metabolic Pathways and Enzyme Interactions of N Methylmorphinan Analogues
In Vitro Metabolism Studies Using Liver Microsomes and Recombinant Enzymes
In vitro systems, particularly human liver microsomes and recombinant enzymes, are fundamental tools for characterizing the metabolic fate of N-methylmorphinan analogues. nih.govojp.gov These models allow for the precise identification of metabolic pathways and the specific enzymes responsible for them in a controlled environment. Studies using these systems have provided detailed insights into both Phase I and Phase II metabolism. frontiersin.orgresearchgate.net
Phase I metabolism introduces or exposes functional groups on the parent molecule, typically making it more polar. For this compound analogues, the primary Phase I transformations include O-dealkylation, N-dealkylation, and hydroxylation. nih.gov
O-Dealkylation: This is a major metabolic route for many this compound compounds. For instance, dextromethorphan (B48470) ((+)-3-methoxy-N-methylmorphinan) is O-demethylated to its active metabolite, dextrorphan (B195859) ((+)-3-hydroxy-N-methylmorphinan). wikipedia.orgnih.gov This reaction is a critical step in its pharmacological action. Similarly, the prodrug codeine is converted to its more potent analgesic metabolite, morphine, via O-demethylation. pharmgkb.orgwikipedia.org
N-Dealkylation: The removal of the N-methyl group is another significant pathway. Dextromethorphan undergoes N-demethylation to form 3-methoxymorphinan. wikipedia.org Codeine is N-demethylated to norcodeine, pharmgkb.orgdrugbank.com and desomorphine is converted to nordesomorphine. ojp.gov Dimemorfan (B1670651), another analogue, also undergoes N-demethylation. cnjournals.comresearchgate.net
Hydroxylation: The addition of hydroxyl groups can occur on various parts of the morphinan (B1239233) structure. Studies on dextromethorphan have identified hydroxylation on both the phenyl ring and the saturated ring system as metabolic pathways. nih.gov In vitro studies with desomorphine have identified several hydroxylated isomers as metabolites. ojp.gov
N-Oxidation: This is a less common but identified pathway. For example, in vitro studies have shown the formation of desomorphine-N-oxide from desomorphine. ojp.gov
Table 1: Key Phase I Metabolic Transformations of this compound Analogues
| Analogue | Transformation | Metabolite |
| Dextromethorphan | O-Dealkylation | Dextrorphan |
| Dextromethorphan | N-Dealkylation | 3-Methoxymorphinan |
| Codeine | O-Dealkylation | Morphine |
| Codeine | N-Dealkylation | Norcodeine |
| Desomorphine | N-Dealkylation | Nordesomorphine |
| Desomorphine | N-Oxidation | Desomorphine-N-oxide |
| Dimemorfan | N-Dealkylation | d-3-methylmorphinan |
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, are the main catalysts for Phase I reactions of this compound analogues.
CYP2D6: This isoform is a major player in the metabolism of many morphinans. It is the principal enzyme responsible for the O-demethylation of dextromethorphan to dextrorphan wikipedia.org and codeine to morphine. pharmgkb.orgwikipedia.orgdrugbank.com Its involvement is significant because a portion of the population has functional deficiencies in this enzyme, leading to altered metabolism. wikipedia.org CYP2D6 also participates in the metabolism of dimemorfan nih.gov and desomorphine. ojp.gov
CYP3A4: This is another crucial isoform, primarily responsible for the N-demethylation of dextromethorphan. wikipedia.org It also catalyzes the conversion of codeine to norcodeine pharmgkb.orgdrugbank.com and contributes to the metabolism of desomorphine. ojp.gov While CYP2D6 is more efficient at N-demethylation of dextromethorphan, the higher concentration of CYP3A4 in the average liver makes it the primary catalyst for this specific reaction. wikipedia.org
Other CYP Isoforms: Studies have shown the involvement of other CYP enzymes as well. The metabolism of dimemorfan involves CYP2B6, CYP2C9, and CYP2C19 in addition to CYP2D6 and CYP3A4. nih.gov The biotransformation of desomorphine is also mediated by a broad range of CYPs, including CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP2C19. ojp.gov
Table 2: Cytochrome P450 (CYP) Isoforms in the Metabolism of this compound Analogues
| Analogue | Primary Metabolic Pathway | Major CYP Isoform(s) |
| Dextromethorphan | O-Demethylation | CYP2D6 wikipedia.org |
| Dextromethorphan | N-Demethylation | CYP3A4 wikipedia.org |
| Codeine | O-Demethylation | CYP2D6 pharmgkb.orgwikipedia.org |
| Codeine | N-Demethylation | CYP3A4 pharmgkb.orgdrugbank.com |
| Dimemorfan | Oxidation | CYP2D6, CYP3A4, CYP2C9, CYP2C19, CYP2B6 nih.gov |
| Desomorphine | Phase I Metabolism | CYP2D6, CYP3A4, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP2C19 ojp.gov |
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
Glucuronidation: This is the most prominent Phase II reaction for this compound analogues. wikipedia.org Codeine is extensively conjugated with glucuronic acid to form codeine-6-glucuronide (B1240514). pharmgkb.orgdrugbank.com Its primary active metabolite, morphine, is metabolized into morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). pharmgkb.org Dextromethorphan and its metabolites also undergo conjugation with glucuronic acid. wikipedia.org In vitro studies have confirmed that desomorphine can be conjugated to form desomorphine-glucuronide. ojp.gov
Sulfation: The conjugation with sulfate (B86663) is another, though often minor, Phase II pathway. wikipedia.org Studies using human cytosolic sulfotransferases (SULTs) have identified SULT2A1 as the primary enzyme for the sulfation of the morphinans butorphanol (B1668111) and levorphanol, while SULT1A3 is mainly responsible for morphine sulfation. researchgate.net
Specific UGT isoforms are responsible for catalyzing glucuronidation reactions.
UGT2B7: This isoform is a key enzyme in the glucuronidation of morphinans. It is the main enzyme that converts codeine to codeine-6-glucuronide pharmgkb.orgdrugbank.com and is principally responsible for the formation of both M3G and M6G from morphine. pharmgkb.orgresearchgate.net It is also one of the nine recombinant UGTs identified to produce desomorphine-glucuronide. ojp.gov
UGT1A1: This isoform plays a role, albeit generally minor, in the glucuronidation of morphine to M3G. pharmgkb.org It has also been identified as capable of forming desomorphine-glucuronide in vitro. ojp.gov
Other UGT Isoforms: A wider range of UGTs can be involved. For codeine metabolism, UGT2B4 is also implicated. drugbank.com The in vitro formation of desomorphine-glucuronide was shown to be catalyzed by nine different recombinant UGTs: UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17. ojp.gov
Phase II Metabolic Transformations: Glucuronidation, Sulfation
Characterization of this compound Metabolites in Preclinical Samples
The analysis of preclinical samples, such as urine and plasma from human volunteers or animal models, validates the findings from in vitro studies and helps to build a comprehensive metabolic profile.
For dextromethorphan, metabolites including the O-demethylated dextrorphan ((+)-3-hydroxy-N-methylmorphinan) and further metabolized products like (+)-3-morphinan are detectable in human urine. wikipedia.org A detailed study identified a total of 15 previously unknown metabolites and their derivatives in urine following oral administration of dextromethorphan. nih.gov
For the analogue dimemorfan, studies using human liver microsomes led to the characterization of two key metabolites: M1, identified as d-3-hydroxymethyl-N-methylmorphinan, and M2, identified as d-3-methylmorphinan. nih.gov
In vitro generation of desomorphine metabolites successfully produced nine different Phase I metabolites, including nordesomorphine and desomorphine-N-oxide, as well as the Phase II metabolite desomorphine-glucuronide, in the absence of authentic urine specimens for comparison. ojp.gov
Enzyme Kinetics and Inhibition Studies of this compound Metabolizing Enzymes
Enzyme kinetics studies quantify the rates of metabolic reactions and the affinities of enzymes for their substrates, providing critical data on metabolic efficiency. nhsjs.comslideshare.net
Kinetic analyses of dimemorfan oxidation in human liver microsomes revealed that the substrate concentration at half-maximal velocity (S₅₀) for the formation of its metabolite M1 was lower than that for its other metabolite, M2. nih.gov
When using recombinant enzymes, CYP2D6 showed the highest intrinsic clearance for the formation of M1, with a Michaelis constant (Kₘ) of 0.02 mM. nih.gov
In contrast, CYP2B6, CYP2C9, and CYP2C19 had lower Kₘ or S₅₀ values for the formation of M2 compared to CYP2D6 and CYP3A4. nih.gov
Inhibition studies are used to identify which enzymes are most critical for specific metabolic pathways.
The formation of the dimemorfan metabolite M1 was most sensitive to inhibition by paroxetine, a known CYP2D6 inhibitor. nih.gov
The formation of metabolite M2 was most effectively inhibited by ketoconazole, a potent CYP3A4 inhibitor. nih.gov These findings confirm the central roles of CYP2D6 and CYP3A4 in the parallel metabolic pathways of dimemorfan. nih.gov
Table 3: Enzyme Kinetic Parameters for Dimemorfan Metabolism
| Enzyme | Metabolite Formed | Kinetic Parameter | Value |
| Recombinant CYP2D6 | M1 (d-3-hydroxymethyl-N-methylmorphinan) | Kₘ | 0.02 mM nih.gov |
| Recombinant CYP2D6 | M2 (d-3-methylmorphinan) | Kₘ | >1 mM nih.gov |
| Recombinant CYP3A4 | M2 (d-3-methylmorphinan) | S₅₀ | >1 mM nih.gov |
Advanced Analytical Methodologies for N Methylmorphinan Research
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatography is the cornerstone of analytical separation in N-methylmorphinan research. The choice of technique is dictated by the analyte's properties, the complexity of the sample matrix, and the specific research question, such as quantification of the parent drug or assessment of its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of this compound compounds. googleapis.com These methods are preferred for their versatility in handling non-volatile and thermally sensitive molecules. In research settings, HPLC with UV detection has been developed for the qualitative and semi-quantitative profiling of metabolites of this compound derivatives in plasma. nih.gov For instance, a sensitive and specific HPLC-UV method was developed for quantifying morphine, a related morphinan (B1239233), in human plasma, demonstrating the utility of this approach for pharmacokinetic studies. ptfarm.pl
UPLC systems, which use smaller particle-size columns, operate at higher pressures to deliver faster analysis times and improved resolution and sensitivity compared to traditional HPLC. mdpi.com This increased efficiency is particularly advantageous for high-throughput screening and detailed metabolic studies. scienceopen.com The assessment of this compound in various formulations can be effectively achieved using either HPLC or UPLC. googleapis.com
Below is a table summarizing typical parameters for HPLC/UPLC analysis in morphinan-related research.
Interactive Table 1: Typical HPLC/UPLC System Parameters| Parameter | Description | Typical Setting |
|---|---|---|
| Stationary Phase (Column) | A C18 reversed-phase column is commonly used for its ability to separate moderately polar compounds. | Eurospher 100-5 C-18 (250mm x 4.6mm) scienceopen.com or Acquity BEH C18 (50 x 2.1 mm, 1.7 µm). mdpi.com |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compound. | Gradient elution with acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265) is common. nih.gov |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.4 mL/min to 1.0 mL/min. ptfarm.plmdpi.com |
| Detection | A photodiode array (PDA) or UV detector is often used, set to a wavelength where the analyte exhibits maximum absorbance. | UV detection at wavelengths such as 220 nm or 280 nm. mdpi.comjapsonline.com |
| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. | Often ambient or slightly elevated, such as 40°C or 45°C. japsonline.comepa.gov |
Gas Chromatography (GC) is a robust technique for separating volatile and thermally stable compounds. thermofisher.com For the analysis of this compound and its analogues, which may have limited volatility due to polar functional groups, chemical derivatization is often employed. jfda-online.com This process converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior. jfda-online.com
GC methods, often coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), have been established for the quantitative analysis of this compound-related drugs in preclinical studies. nih.gov For example, a GC-NPD method was specifically developed for determining 3-phenoxy-N-methylmorphinan in plasma. nih.gov The retention characteristics of a compound on a GC column are highly reproducible under constant conditions and can be used for identification. The NIST WebBook reports a Kovats retention index of 2129 on a non-polar column for racemethorphan (3-methoxy-N-methylmorphinan), a key derivative. nist.gov
Interactive Table 2: Gas Chromatography Retention Data for 3-Methoxy-N-methylmorphinan
| Parameter | Value | Column/Conditions | Source |
|---|---|---|---|
| Kovats Retention Index | 2129 | Non-polar column, isothermal | nist.gov |
| Normal Alkane RI | 2124 | Non-polar column, custom temperature program | nist.gov |
The this compound structure contains chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers. sigmaaldrich.com For example, 3-methoxy-N-methylmorphinan exists as the d-isomer, dextromethorphan (B48470), and the l-isomer, levomethorphan. abcr.com These enantiomers can have vastly different pharmacological properties, making their separation and quantification critical for assessing enantiomeric purity. abcr.com
Chiral chromatography is the definitive technique for this purpose. mdpi.com Direct methods using a chiral stationary phase (CSP) are most common. mdpi.com A validated chiral HPLC method has been developed to resolve the enantiomers of a key starting material in the synthesis of dextromethorphan. japsonline.com This method is crucial for controlling the level of the unwanted levomethorphan isomer in bulk drug production. japsonline.com Chiral stationary phases, such as those based on alpha1-acid glycoprotein (B1211001) (AGP), are designed to interact differently with each enantiomer, allowing for their separation. chromtech.net.au
Interactive Table 3: Example of a Chiral HPLC Method for an this compound Precursor
| Parameter | Description |
|---|---|
| Chiral Stationary Phase | Chiralpak ID-3 Column japsonline.com |
| Mobile Phase | Gradient elution with 0.1% diethylamine (B46881) in acetonitrile and 0.1% diethylamine in methanol. japsonline.com |
| Flow Rate | 1.0 mL/minute japsonline.com |
| Column Temperature | 40°C japsonline.com |
| UV Detection | 280 nm japsonline.com |
| Resolution | > 2.5 between enantiomers japsonline.com |
Gas Chromatography (GC)
Mass Spectrometry (MS) Techniques for Structural Elucidation and Metabolite Identification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing powerful capabilities for molecular identification and quantification. thermofisher.com When coupled with a chromatographic separation technique, it becomes an indispensable tool for identifying this compound and its metabolites in complex biological matrices. thermofisher.comeuropa.eu
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a gold standard for quantitative analysis and metabolite identification due to its exceptional sensitivity and selectivity. researchgate.netmdpi.com In this technique, the mass spectrometer performs two stages of mass analysis (MS/MS). thermofisher.com The first stage selects a specific parent ion (precursor ion) corresponding to the target analyte, which is then fragmented. The second stage analyzes the resulting fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, as the instrument only detects ions that undergo a specific fragmentation transition. scielo.org.mx
LC-MS/MS methods are routinely used for the determination of morphinan-related compounds in biological fluids like plasma and urine. nih.gov High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements, which can determine the elemental composition of an unknown metabolite, greatly aiding in its structural elucidation. europa.eu
Interactive Table 4: LC-MS/MS Principles for this compound Analysis
| Feature | Description |
|---|---|
| Ionization Source | Electrospray Ionization (ESI) is typically used, often in positive ion mode for nitrogen-containing compounds like this compound. scielo.org.mx |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. mdpi.comscielo.org.mx Full scan and product ion scan modes for structural identification. |
| Precursor Ion | The protonated molecule [M+H]⁺ of the parent drug or metabolite is selected in the first quadrupole. |
| Product Ion(s) | Characteristic fragments resulting from the collision-induced dissociation of the precursor ion are monitored in the third quadrupole. |
| Application | Enables the identification of metabolic pathways such as N-demethylation, hydroxylation, and ether cleavage for related compounds. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. thermofisher.com It is a highly effective technique for the definitive identification of volatile compounds. nih.gov For this compound and its metabolites, derivatization is often required to increase volatility and thermal stability for GC analysis. nist.gov
Following separation on the GC column, compounds enter the mass spectrometer's ion source, where they are typically fragmented by electron ionization (EI). thermofisher.com The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule. nih.gov This pattern can be compared against spectral libraries, such as the NIST/EPA/NIH library, for confident identification. nist.gov GC-MS has been successfully applied to the analysis of various drugs of abuse and their metabolites in biological samples, demonstrating its power for structural confirmation. nih.gov
Interactive Table 5: Key Aspects of GC-MS for this compound Research
| Aspect | Description |
|---|---|
| Sample Preparation | Often involves liquid-liquid extraction or solid-phase extraction (SPE) followed by chemical derivatization (e.g., silylation) to enhance volatility. jfda-online.comnih.gov |
| GC Column | A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., VF-5ms), is common. nist.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV is standard, producing reproducible fragmentation patterns for library matching. nist.gov |
| Data Acquisition | Full scan mode is used to collect the entire mass spectrum for identification, while Selected Ion Monitoring (SIM) can be used for increased sensitivity in targeted quantification. thermofisher.com |
| Identification | Based on the combination of GC retention time and the mass spectrum fragmentation pattern. scielo.org.mx |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, offering high accuracy and precision in determining the elemental composition of the molecule and its fragments. nih.gov Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the confident identification of compounds by providing their exact molecular formula. miamioh.edumsu.edu
In the study of this compound and its analogues, HRMS is critical for confirming the identity of newly synthesized compounds and for identifying metabolites. The technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions. msu.edu For instance, the protonated molecule of a desoxymorphinan derivative can be measured with high accuracy, and its subsequent fragmentation can be analyzed to elucidate the structure. nih.gov
The fragmentation patterns observed in HRMS provide a roadmap to the molecule's structure. uni-saarland.de In morphinan-like structures, characteristic cleavages occur, such as the loss of specific side chains or the opening of ring structures. For example, in the analysis of this compound derivatives, the molecular ion peak [M+H]⁺ is observed, and its calculated mass is compared to the experimentally found mass, typically with an error of less than 5 ppm. miamioh.edursc.org This level of accuracy helps to unambiguously confirm the elemental formula.
Table 1: Exemplary HRMS Data for this compound Derivatives
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Compound 9 | C₂₁H₂₇N₂O₅ | 387.1920 | 387.1919 |
| Compound 11 | C₂₄H₃₁N₂O₅ | 427.2233 | 427.2227 |
| Compound 13 | C₂₅H₃₅N₂O₅ | 443.2546 | 443.2547 |
| Compound 18 | C₂₄H₂₆N₃O₅ | 436.1872 | 436.1872 |
This table presents high-resolution mass spectrometry data for various this compound derivatives, demonstrating the high accuracy of the technique. Data sourced from rsc.org.
Spectroscopic Methods for Characterization
Spectroscopic methods are vital for the detailed characterization of this compound, providing insights into its three-dimensional structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including this compound and its derivatives. jst.go.jp Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecule's complex polycyclic structure. jst.go.jp
In ¹H NMR spectra of this compound derivatives, signals corresponding to aromatic protons, the N-methyl group, and various protons on the morphinan skeleton are observed. nih.gov Chemical shifts (δ) and coupling constants (J) help to determine the connectivity and stereochemistry of the molecule. For example, the signals for the aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm), while the characteristic N-methyl singlet appears further upfield. jst.go.jpnih.gov
Table 2: Selected ¹H and ¹³C NMR Spectral Data for an this compound Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 6.73 (d, J=8.0 Hz), 6.62 (d, J=8.0 Hz) | 143.40, 140.37, 129.34, 125.08, 119.85, 117.57 |
| H-C(5) | 4.68 (s) | 90.56 |
| N-CH₃ | - | - |
| 14-OCH₃ | 3.13 (s) | 51.03 |
| C=O | - | 209.54 |
This table shows representative NMR data for 4,5α-Epoxy-3-hydroxy-14-methoxy-N-phenethylmorphinan-6-one, a derivative of this compound. 'd' denotes a doublet and 's' denotes a singlet. Data sourced from nih.gov.
X-ray Crystallography of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. nih.gov This technique has been instrumental in understanding the precise stereochemistry and conformational features of this compound derivatives and how they interact with their biological targets, such as opioid receptors. mdpi.com
By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, a detailed map of electron density can be generated, from which the exact position of each atom can be determined. nih.gov This has allowed researchers to visualize the binding modes of this compound-6-ones within the active site of the µ-opioid receptor. mdpi.comacs.org
These structural studies, often referencing structures deposited in the Protein Data Bank (PDB), reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's amino acid residues. acs.org For example, the crystal structure of the µ-opioid receptor in complex with a morphinan agonist (PDB ID: 5C1M) has provided significant insights into the structural basis for ligand binding and receptor activation. mdpi.com This information is crucial for structure-activity relationship (SAR) studies and for the rational design of new derivatives with specific pharmacological profiles. acs.org
Table 3: Crystallographic Data Insights for Morphinan-Receptor Complexes
| PDB ID | Ligand Type | Receptor | Key Finding |
| 5C1M | Morphinan Agonist (BU72) | µ-Opioid Receptor (active state) | Reveals the conformation of the receptor when activated by an agonist, showing key interactions that stabilize the active state. mdpi.com |
| 4DKL | Morphinan Antagonist (β-funaltrexamine) | µ-Opioid Receptor (inactive state) | Shows the receptor in its inactive state, providing a basis for understanding the mechanism of antagonism. mdpi.com |
This table summarizes key information obtained from X-ray crystal structures of opioid receptors in complex with morphinan ligands, which are foundational for understanding this compound interactions.
UV-Vis and Infrared Spectroscopy in Mechanistic Investigations
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are used to probe the electronic and vibrational properties of this compound derivatives, respectively. While often used for basic characterization, these techniques can also provide valuable mechanistic insights. unodc.orgimgroupofresearchers.com
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. imgroupofresearchers.com The aromatic ring system in this compound gives rise to characteristic absorption bands. Changes in the position (λmax) and intensity of these bands upon structural modification or interaction with other molecules can provide information about changes in the electronic environment, which is useful in mechanistic studies of receptor binding or chemical reactions. unodc.orggoogleapis.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. academicjournals.org The resulting spectrum is a unique "fingerprint" of the molecule, showing characteristic absorption bands for its functional groups. nih.govacademicjournals.org For this compound-6-ones, the IR spectrum clearly shows a strong absorption band for the C=O (carbonyl) stretch, typically around 1718-1730 cm⁻¹, and a broad band for the phenolic -OH group. nih.govacs.org The presence, absence, or shift of these bands can confirm chemical transformations (e.g., reduction of a ketone) and provide information about hydrogen bonding, which is crucial for understanding intermolecular interactions in mechanistic pathways. unodc.orgacs.org
Table 4: Characteristic Infrared Absorption Frequencies for this compound Derivatives
| Functional Group | Derivative | Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | 3,14-Dihydroxy-4,5α-epoxy-17-methylmorphinan | 3119 | acs.org |
| C=O Stretch | 4,5α-Epoxy-3-hydroxy-14-methoxy-N-phenethylmorphinan-6-one | 1718 | nih.gov |
| O-H Stretch | 14β-Benzyloxy-4,5α-epoxy-3-hydroxy-17-methylmorphinan | 2923 | acs.org |
This table highlights key IR absorption bands for functional groups in various this compound derivatives, useful for confirming structural features and investigating molecular interactions.
Future Directions and Emerging Research Avenues for N Methylmorphinan Chemistry and Pharmacology
Development of Computationally Designed N-Methylmorphinan Ligands with Novel Receptor Profiles
Computer-aided drug design (CADD) has become an indispensable tool in the development of novel this compound ligands. frontiersin.org By leveraging high-resolution crystal structures of opioid receptors, researchers can perform molecular docking and dynamics simulations to predict how different this compound derivatives will interact with the receptor's binding pocket. frontiersin.orgnih.govacs.org This computational approach allows for the rational design of ligands with specific receptor binding profiles, such as enhanced affinity for a particular opioid receptor subtype or a desired combination of activities at multiple receptors. frontiersin.org
For instance, computational studies have been instrumental in understanding the structure-activity relationships (SAR) of 14-oxygenated this compound-6-ones. nih.govacs.org Docking and molecular dynamics simulations have provided insights into how substitutions at the 5 and 14 positions of the morphinan (B1239233) scaffold influence binding to the µ-opioid receptor (MOR). nih.gov These computational models help to rationalize experimentally observed SAR and guide the synthesis of new derivatives with improved properties. nih.govacs.org
Furthermore, computational methods are being used to design ligands that target specific conformations of the opioid receptors, potentially leading to biased agonism—the activation of specific downstream signaling pathways while avoiding others associated with adverse effects. The availability of crystal structures for all four major opioid receptor subtypes (mu, delta, kappa, and nociceptin/orphanin FQ) provides a solid foundation for these structure-based design efforts. frontiersin.org
Table 1: Computationally Explored this compound Derivatives and Their Receptor Interactions
| Compound/Series | Receptor(s) Studied | Key Computational Findings | Reference(s) |
| 14-Oxygenated this compound-6-ones | µ-Opioid Receptor (MOR) | Docking and molecular dynamics simulations revealed key interactions and rationalized structure-activity relationships. | nih.govacs.org |
| 6-Desoxo-N-methylmorphinans | MOR, DOR, KOR | Docking studies predicted binding modes and explained differences in affinity compared to 6-keto analogs. | acs.orgnih.gov |
| N-Phenethyl substituted morphinans | MOR, DOR | Molecular dynamics simulations provided a structural basis for dual MOR/DOR agonism. | researchgate.netresearchgate.net |
| β-Fluorinated Morphine Derivatives | MOR | Electronic structure calculations were used to design derivatives with pH-specific binding properties. | chapman.edu |
Exploration of this compound Derivatives as Probes for Opioid Receptor Biology
This compound derivatives serve as valuable molecular probes for investigating the complex biology of opioid receptors. nih.govhelsinki.fi By systematically modifying the morphinan scaffold, researchers can create tool compounds that help to elucidate the roles of different receptor subtypes and their downstream signaling pathways in various physiological and pathological processes. nih.govhelsinki.fi
One area of focus is the development of ligands with high selectivity for a single opioid receptor subtype. For example, the introduction of a 6-cyano substituent into 4,5-oxygen bridge-opened N-methylmorphinans resulted in ligands with high affinity and selectivity for the MOR over the delta- and kappa-opioid receptors (DOR and KOR). mdpi.com These selective probes are crucial for dissecting the specific functions of the MOR.
Conversely, the development of multifunctional ligands that interact with multiple opioid receptors is also a key research direction. mdpi.com The N-phenethyl substitution in 14-methoxy-N-methylmorphinan-6-ones, for instance, converts selective MOR ligands into dual MOR/DOR agonists. researchgate.netmdpi.com Such compounds are of interest because simultaneous modulation of multiple opioid receptors may offer therapeutic advantages, potentially leading to analgesia with a reduced side-effect profile. mdpi.com
Derivatives with unique properties, such as zwitterionic N-methyl-14-O-methylmorphinans, are being explored as peripherally selective antinociceptives. nih.govacs.org These compounds are designed to have limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. mdpi.com Their use as probes helps to differentiate between central and peripheral opioid-mediated effects.
Integration of Multi-Omics Approaches in this compound Pharmacological Research
The application of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is a growing trend in pharmacological research that holds significant promise for the this compound field. nih.govnih.gov These approaches allow for a comprehensive, system-level understanding of the biological effects of this compound derivatives. nih.gov
By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to treatment with an this compound compound, researchers can identify novel molecular pathways and targets affected by the drug. frontiersin.org For example, a proteomics study on the effects of chronic morphine administration identified alterations in the presynaptic protein profile, revealing novel potential molecular targets for understanding and treating opiate dependence. researchgate.netplos.org
Integrating multi-omics data can help to construct detailed network pharmacology models. nih.gov These models can map the complex interactions between a drug, its multiple targets, and the resulting biological responses, moving beyond the traditional "one-drug, one-target" paradigm. nih.gov This is particularly relevant for N-methylmorphinans, which can exhibit complex pharmacology, including interactions with multiple opioid receptor subtypes and potentially non-opioid targets. frontiersin.org
While specific multi-omics studies focused solely on this compound are still emerging, the general academic trend points towards the increasing adoption of these powerful techniques to gain deeper insights into the mechanisms of action and to identify biomarkers for efficacy and side effects. nih.gov
Advances in Synthetic Methods for Complex this compound Architectures
The chemical synthesis of N-methylmorphinans and their derivatives is a cornerstone of research in this area, enabling the creation of novel structures with tailored pharmacological properties. researchgate.netnih.govacs.org Continuous advancements in synthetic organic chemistry are providing more efficient and versatile routes to complex morphinan architectures. acs.org
Recent synthetic efforts have focused on the functionalization of various positions on the morphinan skeleton, including positions 5, 6, 14, and 17. nih.govmdpi.com For example, novel methods have been developed for the synthesis of 6-desoxo-N-methylmorphinans, allowing for the evaluation of the role of the 6-carbonyl group in receptor interaction and signaling. nih.gov
The development of methods for introducing diverse substituents, such as amino acids and dipeptides at position 6, has led to the creation of zwitterionic derivatives with interesting pharmacological profiles. nih.govacs.org Furthermore, innovative strategies for the synthesis of 4,5-oxygen bridge-opened N-methylmorphinans have expanded the chemical space available for exploration. researchgate.net
The ability to perform these complex chemical transformations is critical for generating the diverse libraries of compounds needed for comprehensive structure-activity relationship studies and for the development of new therapeutic leads and biological probes. acs.org
Investigation of this compound Interactions with Novel Molecular Targets (Beyond canonical opioid receptors)
While the primary targets of N-methylmorphinans are the canonical opioid receptors (MOR, DOR, and KOR), there is growing interest in exploring their interactions with other molecular targets. arizona.edufrontiersin.org This research could uncover new mechanisms of action and potentially lead to the development of drugs with novel therapeutic applications. arizona.edu
Proteomic studies have revealed that chronic exposure to opioids can alter the expression of numerous proteins not directly related to opioid receptors, such as cell adhesion molecules and molecular chaperones. researchgate.netplos.org These findings suggest that N-methylmorphinans could have long-term effects on cellular processes that are mediated by these novel molecular targets. For example, the upregulation of Hsp90 in response to chronic morphine has been identified as a potential new therapeutic target for opiate dependence. researchgate.net
The delta-opioid receptor itself is being explored as a promising target for new pain therapies with potentially fewer side effects than traditional MOR agonists. frontiersin.org Furthermore, the concept of opioid receptor heterodimers presents another layer of complexity and a potential avenue for developing novel ligands. arizona.edu
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, including for N-methylmorphinans. nih.govmdpi.commednexus.org These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. mdpi.com
In the context of this compound research, AI and ML can be applied to:
Quantitative Structure-Activity Relationship (QSAR) modeling: ML algorithms can build predictive models that correlate the chemical structures of this compound derivatives with their biological activities. mdpi.com These models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. mdpi.com
De novo drug design: Generative AI models can design entirely new this compound-like structures with desired properties. mednexus.orgnptel.ac.in These models learn the underlying rules of chemical structure and activity from existing data and can then generate novel molecules that are optimized for specific targets and pharmacological profiles. nptel.ac.in
Predicting ADMET properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound candidates early in the discovery process, helping to reduce late-stage failures. nptel.ac.in
Analysis of high-content screening data: ML can analyze the complex data generated from high-throughput and high-content screening assays to identify hits and elucidate mechanisms of action.
While the application of AI specifically to this compound drug discovery is still in its early stages, the broader trends in the pharmaceutical industry indicate that these computational tools will become increasingly integral to the design and development of the next generation of opioid-based therapeutics. nih.govmednexus.org
Q & A
Q. What are the recommended methods for synthesizing N-Methylmorphinan with controlled stereochemistry?
Answer: The synthesis of N-Methylmorphinan requires precise control of its three defined stereocenters (C15, C16, C17). A classical approach involves Grewe’s cyclization, as described in early work by May and Murphy (1954), which outlines the reduction of a substituted benzomorphan precursor followed by N-methylation . Key steps include:
- Stereochemical control : Use chiral catalysts or resolving agents to isolate enantiomers.
- Characterization : Validate stereochemistry via X-ray crystallography or NOESY NMR .
- Reproducibility : Follow Beilstein Journal guidelines for reporting synthetic protocols, including detailed reaction conditions and purity thresholds (>95% by HPLC) .
Q. How should researchers characterize the purity and structural identity of N-Morphinan derivatives?
Answer: A multi-modal analytical strategy is essential:
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : Confirm structure via H/C NMR (e.g., C17 methyl group at δ ~2.3 ppm) and high-resolution mass spectrometry (HRMS) .
- Reference standards : Cross-validate against databases like ChemSpider (CSID:20052868) or PubChem, avoiding non-validated sources like BenchChem .
Advanced Research Questions
Q. How can contradictions in pharmacological data for this compound isomers be resolved?
Answer: Discrepancies often arise from stereochemical or assay-specific factors:
- Receptor binding assays : Compare the D-isomer (dextromethorphan) and L-isomer (levomethorphan) using competitive binding studies (e.g., μ-opioid vs. NMDA receptor affinity) .
- In vivo models : Test isomers in rodent analgesia models (e.g., tail-flick test) with strict blinding to minimize bias .
- Meta-analysis : Cross-reference historical data (e.g., Eddy’s 1947 synthesis vs. modern SAR studies) to identify methodological shifts .
Q. What experimental designs are optimal for studying this compound’s metabolic pathways?
Answer:
- In vitro systems : Use human liver microsomes (HLMs) with CYP2D6/3A4 inhibitors to map phase I metabolism .
- Isotopic labeling : Synthesize C-labeled N-Methylmorphinan to track metabolites via LC-MS/MS .
- Toxicogenomics : Combine metabolomics with RNA-seq to identify genes regulating hepatotoxicity (e.g., CYP isoforms) .
Q. How should researchers address ethical challenges in human studies involving this compound analogs?
Answer:
- IRB protocols : Adhere to Declaration of Helsinki principles, emphasizing informed consent for psychoactive compounds .
- Risk mitigation : Implement dose-escalation designs with independent safety monitors .
- Data transparency : Publish negative results (e.g., lack of analgesia in subsets) to avoid publication bias .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing contradictory behavioral data in this compound studies?
Answer:
Q. How can researchers validate computational predictions of this compound’s physicochemical properties?
Answer:
- In silico tools : Compare ACD/Labs Percepta predictions (logP, pKa) with experimental data .
- QSAR validation : Use crystal structure-derived parameters (e.g., torsion angles) to refine docking simulations .
Toxicological and Environmental Research
Q. What guidelines should inform this compound’s environmental risk assessment?
Answer:
- OECD protocols : Conduct biodegradation (Test 301) and aquatic toxicity (Daphnia magna EC) studies .
- Exposure modeling : Use EPA EPI Suite to predict bioaccumulation potential .
- Analytical limits : Quantify trace levels via SPE-LC-MS (detection limit <1 ng/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
